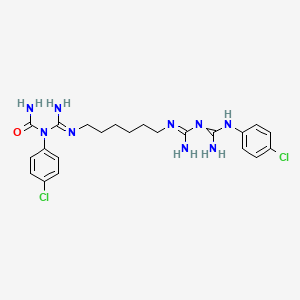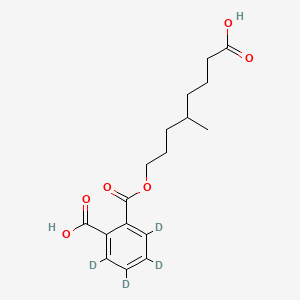
(4E)-Tco-peg4-dbco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-Tco-peg4-dbco is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is a derivative of trans-cyclooctene (Tco) and dibenzocyclooctyne (Dbco), linked by a polyethylene glycol (PEG) spacer. The (4E) designation indicates the specific geometric configuration of the compound. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used to facilitate reactions in living systems without interfering with native biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-Tco-peg4-dbco typically involves a multi-step process. The initial step often includes the preparation of the trans-cyclooctene (Tco) moiety, which is then functionalized with a polyethylene glycol (PEG) spacer. The final step involves the conjugation of the dibenzocyclooctyne (Dbco) group to the PEG-linked Tco. The reaction conditions for each step vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(4E)-Tco-peg4-dbco undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the Tco or Dbco moieties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with altered reactivity, while reduction can produce more saturated compounds.
科学研究应用
(4E)-Tco-peg4-dbco has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in bioorthogonal chemistry to facilitate reactions in complex biological environments.
Biology: Employed in the labeling and tracking of biomolecules in living cells and organisms.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the synthesis of advanced materials and nanotechnology.
作用机制
The mechanism by which (4E)-Tco-peg4-dbco exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The compound’s unique structure allows it to react selectively with specific functional groups in biological systems without interfering with native biochemical processes. This selectivity is achieved through the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, where the Dbco moiety reacts with azides to form stable triazole linkages.
相似化合物的比较
Similar Compounds
(4E)-Tco-peg4-azide: Similar in structure but contains an azide group instead of Dbco.
(4E)-Tco-peg4-amine: Contains an amine group, offering different reactivity and applications.
(4E)-Tco-peg4-thiol: Features a thiol group, which can participate in different types of reactions.
Uniqueness
What sets (4E)-Tco-peg4-dbco apart from these similar compounds is its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This unique reactivity makes it particularly valuable in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems with high specificity and minimal interference.
属性
分子式 |
C38H49N3O8 |
|---|---|
分子量 |
675.8 g/mol |
IUPAC 名称 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44) |
InChI 键 |
MXNJAXPSMJDOOY-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)



![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
